molecular formula C21H18N4O4 B2772436 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid CAS No. 721407-67-6

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Cat. No.: B2772436
CAS No.: 721407-67-6
M. Wt: 390.399
InChI Key: SBPCVHSIKOVVDH-UHFFFAOYSA-N
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Description

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a complex organic compound with the molecular formula C21H18N4O4 It is characterized by its purine-based structure, which includes two benzyl groups and an acetic acid moiety

Properties

IUPAC Name

2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCVHSIKOVVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with benzyl bromide under basic conditions, followed by oxidation and subsequent acylation to introduce the acetic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that purine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can inhibit cancer cell proliferation by interfering with nucleic acid synthesis and inducing apoptosis in various cancer cell lines. For example:

  • Case Study : A derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), highlighting the potential for developing new chemotherapeutic agents based on this compound .

Antiviral Activity

Purine derivatives are known for their antiviral properties. The compound has been investigated for its ability to inhibit viral replication through mechanisms that involve interference with viral RNA synthesis.

  • Case Study : In vitro studies revealed that similar compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C by targeting viral enzymes involved in nucleic acid synthesis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical pathways. Its structural similarity to natural substrates allows it to interact with specific enzymes.

  • Example : The inhibition of ribonucleotide reductase has been observed with related purine derivatives, which is crucial for DNA synthesis and repair .

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic uses in treating diseases such as cancer and viral infections.

  • Research Insight : Ongoing studies focus on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the biological context and the specific targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
  • 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Uniqueness

Compared to similar compounds, 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_5O_3, indicating a complex structure that may contribute to its biological activity. The presence of the dibenzyl groups and dioxo functionalities suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that purine derivatives exhibit antitumor properties through various mechanisms. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Study Findings
Zhang et al. (2020)Reported that purine derivatives can inhibit tumor growth in xenograft models.
Lee et al. (2021)Demonstrated that similar compounds induce apoptosis in human cancer cell lines.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Outcome
Kim et al. (2019)Found that related compounds reduced levels of TNF-alpha and IL-6 in vitro.
Patel et al. (2022)Suggested that the compound could be beneficial in treating chronic inflammatory diseases.

Enzyme Inhibition

Inhibition of specific enzymes is another mechanism through which this compound exerts its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management.

Enzyme Inhibition Type
DPP-IVCompetitive inhibition observed in vitro studies.

Case Studies

Several case studies have highlighted the biological significance of compounds structurally related to this compound:

  • Case Study 1: Anticancer Effects
    • Objective: Evaluate the anticancer effects in a murine model.
    • Results: Significant tumor reduction was observed with a dosage-dependent response.
  • Case Study 2: Anti-inflammatory Effects
    • Objective: Assess the impact on inflammatory markers in a rat model.
    • Results: Marked reduction in edema and inflammatory cytokines was noted.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Enzyme Interaction: Binding to active sites of target enzymes like DPP-IV.

Q & A

Q. What are the key synthetic routes for 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves alkylation of the purine core with benzyl groups, followed by acetic acid side-chain introduction. A common method includes:

Alkylation : Reacting the purine scaffold with benzyl halides under basic conditions (e.g., K₂CO₃) in acetone, using TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst .

Acetic acid functionalization : Ethyl 2-chloroacetate is used for alkylation, followed by hydrolysis with NaOH in a water-acetone mixture (2:1) to yield the carboxylic acid .
Optimization : Temperature (60–80°C), reaction time (24–48 h), and stoichiometric control of benzylating agents are critical for minimizing by-products. Purity is monitored via HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is used for refining crystal structures, particularly for resolving dibenzyl group conformations .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm; purine carbonyls at δ 160–170 ppm) .
  • Mass spectrometry : LC-ESI-MS confirms molecular weight (calculated for C₂₃H₂₁N₅O₄: 439.16 g/mol) and detects fragmentation patterns .

Q. What are the primary biochemical targets of this compound, and how are binding assays designed?

The compound’s purine core suggests interactions with adenosine receptors or phosphodiesterases. Assay design :

  • Radioligand displacement : Compete with [³H]-CGS21680 (adenosine A₂A receptor ligand) in HEK293 cells .
  • Enzyme inhibition : Measure cAMP levels in PDE (phosphodiesterase) assays using fluorescent substrates .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what purification challenges arise?

  • Yield optimization :
    • Use microwave-assisted synthesis to reduce reaction time (30 min vs. 48 h) .
    • Employ CDI (1,1′-carbonyldiimidazole) as an activating agent for amide bond formation, achieving >80% yield .
  • Purification :
    • Silica gel chromatography (CH₂Cl₂:MeOH 95:5) removes unreacted benzyl halides.
    • Recrystallization from ethanol/water mixtures improves purity (>95%) but may require multiple cycles due to similar solubility of by-products .

Q. How do structural modifications (e.g., benzyl vs. methyl groups) impact biological activity?

  • Benzyl substitution : Enhances lipophilicity (logP increases by ~1.5), improving blood-brain barrier penetration in neuroactivity studies .
  • Methyl vs. dibenzyl : Methylated analogs (e.g., 3,7-dimethyl derivatives) show lower EGFR inhibition (IC₅₀ = 69 nM vs. 56 nM for sorafenib) compared to dibenzyl variants, likely due to steric hindrance .
  • SAR studies : Docking simulations (AutoDock Vina) reveal dibenzyl groups occupy hydrophobic pockets in VEGFR-2 .

Q. What computational methods are used to predict mechanism of action and off-target effects?

  • Molecular dynamics (MD) : Simulate binding stability to EGFR or VEGFR-2 over 100 ns trajectories (AMBER force field) .
  • Pharmacophore modeling : Identify essential features (e.g., purine carbonyls for H-bonding, benzyl groups for π-π stacking) using Schrödinger .
  • Off-target screening : SwissTargetPrediction cross-references ChEMBL to flag potential kinase or GPCR interactions .

Q. How are contradictory data resolved in biological assays (e.g., variable IC₅₀ values across studies)?

  • Source analysis : Check cell line variability (e.g., HepG2 vs. MCF-7 IC₅₀ differences due to EGFR expression levels) .
  • Assay conditions : Normalize results to positive controls (e.g., sorafenib for VEGFR-2) and validate via orthogonal methods (SPR vs. fluorescence) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

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